3,3,5-Trimethylcyclohexanone
Overview
Description
3,3,5-Trimethylcyclohexanone, also known as dihydroisophorone, is an organic compound with the molecular formula C9H16O. It is a colorless liquid with a characteristic odor and is used in various industrial applications. This compound is a derivative of cyclohexanone, where three methyl groups are attached to the cyclohexane ring at positions 3 and 5 .
Mechanism of Action
Target of Action
It is used as a reactant in the selective catalytic hydrogenation of organic compounds in supercritical fluids .
Mode of Action
It is known to be used as a raw material for chemical syntheses, such as a monomer for specialty polycarbonate (Apec®) and peroxides used as polymerization initiators .
Biochemical Pathways
As a reactant in chemical syntheses, it likely participates in various reactions and pathways depending on the specific context of its use .
Pharmacokinetics
Its molecular weight is 1402227 , which may influence its absorption and distribution. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
As a reactant in chemical syntheses, its effects would likely depend on the specific reactions and compounds it is used with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,3,5-Trimethylcyclohexanone. For instance, it has been found that cyclohexanone and this compound can migrate from plastic-based feeding equipment into human milk . This suggests that the material and conditions of the environment in which this compound is used can impact its behavior and effects.
Biochemical Analysis
Biochemical Properties
3,3,5-Trimethylcyclohexanone plays a significant role in biochemical reactions, particularly in the selective catalytic hydrogenation of organic compounds. It interacts with various enzymes and proteins, such as RANEY® nickel catalysts, which facilitate its conversion from isophorone . The nature of these interactions involves the reduction of double bonds in isophorone, leading to the formation of this compound with high selectivity and yield .
Cellular Effects
The effects of this compound on cellular processes are not extensively documented. Studies have shown that it can accumulate in biological samples, such as human milk, when exposed to plastic-based feeding equipment This accumulation suggests potential interactions with cellular components, possibly affecting cell signaling pathways and gene expression
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. For instance, its interaction with RANEY® nickel catalysts involves the adsorption of the compound onto the catalyst surface, followed by hydrogenation reactions that convert isophorone to this compound . These interactions highlight the compound’s role in enzyme-mediated reduction processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound can accumulate in biological samples, such as human milk, over prolonged exposure periods This accumulation indicates that the compound is relatively stable and can persist in biological systems, potentially leading to long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the compound can accumulate in biological samples, suggesting that higher dosages may lead to increased accumulation and potential toxic effects
Metabolic Pathways
This compound is involved in metabolic pathways related to the hydrogenation of organic compounds. It is synthesized from isophorone through selective catalytic hydrogenation, a process mediated by RANEY® nickel catalysts . The compound’s involvement in these pathways highlights its role in the reduction of double bonds and the formation of saturated cyclic compounds.
Transport and Distribution
Its accumulation in biological samples, such as human milk, suggests that the compound can be transported across cellular membranes and distributed within tissues
Subcellular Localization
The subcellular localization of this compound has not been extensively studied. Its accumulation in biological samples indicates that the compound may localize to specific cellular compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3,5-Trimethylcyclohexanone is primarily synthesized through the selective hydrogenation of isophorone. The process involves the use of hydrogen gas and a hydrogenation catalyst, such as supported nickel or cobalt modified with carbonate or bicarbonate of alkali metal . The reaction is typically carried out under solvent-free conditions or in the presence of solvents like tetrahydrofuran to enhance selectivity .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the continuous hydrogenation of isophorone using a fixed-bed reactor. The catalyst used is often RANEY® nickel, which provides high selectivity and yield . The process is optimized to minimize the formation of by-products and ensure efficient conversion of isophorone to the desired product.
Chemical Reactions Analysis
Types of Reactions: 3,3,5-Trimethylcyclohexanone undergoes various chemical reactions, including:
Hydrogenation: The compound can be further hydrogenated to produce 3,3,5-trimethylcyclohexanol.
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas, RANEY® nickel catalyst, solvent (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Paraformaldehyde, dimethylamine or benzylamine hydrochloride, acidic or basic conditions.
Major Products Formed:
Hydrogenation: 3,3,5-Trimethylcyclohexanol.
Oxidation: Corresponding carboxylic acids or ketones.
Substitution: Aminomethyl derivatives.
Scientific Research Applications
3,3,5-Trimethylcyclohexanone has several scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Solvents: The compound is used as a solvent for lacquers, varnishes, paints, and vinyl resins.
Catalysis: It is employed in the selective catalytic hydrogenation of organic compounds in supercritical fluids.
Polymer Industry: The compound is used as a monomer for specialty polycarbonates.
Comparison with Similar Compounds
3,3,5-Trimethylcyclohexanol: A hydrogenated derivative of 3,3,5-trimethylcyclohexanone.
2,6-Dimethylcyclohexanone: Another cyclohexanone derivative with methyl groups at different positions.
Cyclohexanone: The parent compound without any methyl substitutions.
Uniqueness: this compound is unique due to the presence of three methyl groups, which significantly impact its chemical properties and reactivity. This structural feature makes it a valuable intermediate in various industrial and pharmaceutical applications, distinguishing it from other cyclohexanone derivatives .
Properties
IUPAC Name |
3,3,5-trimethylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSWICCRDBKBMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(C1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044996 | |
Record name | 3,3,5-Trimethylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Acros Organics MSDS] | |
Record name | Cyclohexanone, 3,3,5-trimethyl- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,3,5-Trimethylcyclohexanone | |
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CAS No. |
873-94-9 | |
Record name | 3,3,5-Trimethylcyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,3,5-Trimethylcyclohexanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanone, 3,3,5-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,3,5-Trimethylcyclohexanone | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,5-trimethylcyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.687 | |
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Record name | 3,3,5-TRIMETHYLCYCLOHEXANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXG9U7N202 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,3,5-Trimethylcyclohexanone?
A1: The molecular formula of this compound is C9H16O, and its molecular weight is 140.22 g/mol.
Q2: What are the key spectroscopic features of this compound?
A2: While the provided abstracts don't offer detailed spectroscopic data, key features can be inferred. Expect strong IR absorption around 1710-1720 cm-1 due to the carbonyl (C=O) stretch. 1H NMR would show distinct signals for the methyl groups and the various ring protons.
Q3: Is this compound chiral?
A3: Yes, it has two stereocenters, making it chiral with four stereoisomers. Several studies focus on stereoselective synthesis or reactions where specific isomers are relevant. [, , ]
Q4: How is this compound typically synthesized?
A4: A common synthetic route is the selective hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). [, , ] This reaction is often challenged by over-hydrogenation, making catalyst and condition optimization crucial.
Q5: What is the significance of the Baeyer-Villiger oxidation of this compound?
A5: This reaction, catalyzed by Baeyer-Villiger monooxygenases (BVMOs), yields branched ε-caprolactone derivatives. [, , ] These lactones are valuable building blocks for the production of polyesters with tailored properties.
Q6: Are there biocatalytic routes to synthesize this compound?
A6: Yes, microbial transformation using Glomerella cingulata can produce both cis- and trans-3,3,5-trimethylcyclohexanol from this compound, with a preference for the cis-isomer. [] This highlights the potential of biocatalysis for stereoselective synthesis.
Q7: What are some challenges in the hydrogenation of isophorone to this compound?
A7: Over-hydrogenation to 3,3,5-trimethylcyclohexanol is a major challenge. [] Researchers explore the use of Lewis acids and solvents like supercritical CO2 to enhance selectivity toward the desired ketone.
Q8: How does solvent choice impact the synthesis of this compound?
A8: Studies show that solvents significantly affect both the conversion of isophorone and the selectivity toward this compound. Tetrahydrofuran (THF) is particularly effective in enhancing selectivity. []
Q9: Can this compound be used as a starting material for other compounds?
A9: Yes, it serves as a precursor in the synthesis of optically active cyclohexanone analogs of the plant hormone abscisic acid. [] This highlights its utility in synthesizing biologically relevant molecules.
Q10: What is the role of this compound in asymmetric catalysis?
A10: It acts as a model substrate in studies exploring the mechanism of enantioselective hydrogenation using chiral modifiers like proline. [, , ] These studies provide insights into heterogeneous catalysis and enantioselective synthesis.
Q11: How does proline influence the asymmetric hydrogenation of this compound?
A11: While initially believed to be a surface modifier, research suggests proline acts through kinetic resolution in solution, preferentially reacting with one enantiomer of the hydrogenation product (this compound). [, ]
Q12: Are there alternative explanations for the role of proline in this reaction?
A12: Yes, some studies propose that proline's interaction with the Pd catalyst surface, potentially forming a chiral reactive intermediate, could be responsible for the observed enantioselectivity. [] This highlights the ongoing debate about the mechanism.
Q13: What factors might influence the stability of this compound?
A13: As a ketone, it's generally stable but can undergo reactions with strong nucleophiles or under oxidizing conditions. Storage conditions, temperature, and exposure to light or air could impact long-term stability.
Q14: What are the primary applications of this compound?
A15: It serves as a key precursor for branched lactones used in polyester synthesis [, , ], and its role in asymmetric catalysis research provides mechanistic insights valuable for developing enantioselective processes. [, , ]
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